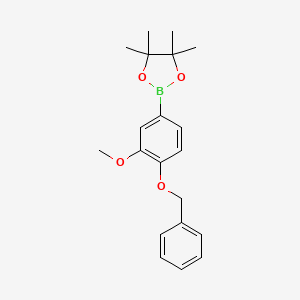

2-(4-(苄氧基)-3-甲氧基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

描述

The compound 2-(4-(Benzyloxy)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocycle that is likely to be of interest due to the unique properties imparted by the boron atom. While the specific compound is not directly discussed in the provided papers, similar compounds with the 1,3,2-dioxaborolane moiety have been synthesized and studied, indicating the relevance of this class of compounds in organic synthesis and material science.

Synthesis Analysis

The synthesis of related 1,3,2-dioxaborolane compounds involves the reaction of boron-containing reagents with organic substrates. For instance, the preparation of 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene was achieved by reacting a benzyl ketone with boron tribromide, followed by treatment with water . This suggests that a similar approach could be used for synthesizing the compound , possibly involving a benzyl ether and a boron reagent.

Molecular Structure Analysis

The molecular structure of 1,3,2-dioxaborolane derivatives has been characterized by X-ray crystallography. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined and showed no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This information is crucial as it provides insights into the potential reactivity and interactions of the boron center in the compound of interest.

Chemical Reactions Analysis

The reactivity of 1,3,2-dioxaborolane compounds has been explored through various chemical reactions. The compound 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene underwent iodination and coupling reactions to yield new boron heterocycles and biphenyl derivatives, respectively . These reactions highlight the versatility of the 1,3,2-dioxaborolane scaffold in organic synthesis, which could be extrapolated to the synthesis and reactivity of 2-(4-(Benzyloxy)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives are influenced by the boron atom's coordination and the substituents attached to the heterocycle. The crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane revealed a tetracoordinated boron atom, which is indicative of the potential for varied reactivity and bonding patterns . These properties are essential for understanding the behavior of such compounds in different environments and could inform the handling and application of the compound under analysis.

科学研究应用

合成与化学性质

- 相关酯类的合成:已对各种苄氧基氰基硼酸酯的合成进行了研究,包括 4,4,5,5-四甲基-[1,3,2]-二氧杂硼环丁烷的衍生物 (El Bialy、Abd El Kader 和 Boykin,2011 年)。

- 硼烷衍生物的制备:已对 4,4,5,5-四苯基-1,3,2-二氧杂硼环丁烷的制备及其在烯烃催化加氢硼化反应中生成稳定的有机硼酸酯中的应用进行了研究 (Fritschi 等人,2008 年)。

晶体学和结构分析

- 晶体结构研究:已使用 X 射线衍射仪数据阐明了 2-[2-氨基苯氧基]-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷等衍生物的晶体结构,有助于理解分子构型 (Seeger 和 Heller,1985 年)。

- 分子结构和 DFT 研究:已对 3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)苯甲酸甲酯等化合物进行了研究,涉及晶体学分析和密度泛函理论 (DFT) 计算 (Huang 等人,2021 年)。

材料科学中的应用

- 钙钛矿太阳能电池:已合成 4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷的衍生物,并将其用于开发稳定的钙钛矿太阳能电池,与传统材料相比,表现出更好的热稳定性和空穴提取能力 (Liu 等人,2016 年)。

催化和有机转化

- 催化加氢硼化:研究包括使用硼取代的羟基环戊二烯基钌氢化物衍生物催化醛、亚胺和酮的加氢硼化 (Koren-Selfridge 等人,2009 年)。

- 含硼化合物的合成:已探索了合成含硼酞嗪-1(2H)-酮和苯并[b][1,4]恶嗪衍生物的研究,它们具有作为 HGF 模拟剂的潜力 (Das、Tang 和 Sanyal,2011 年)。

作用机制

Target of Action

The primary target of 4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the compound . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that the compound’s hydrolysis kinetics are dependent on the substituents in the aromatic ring and the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, which are crucial in organic synthesis . The compound’s protodeboronation process allows for the formal anti-Markovnikov alkene hydromethylation, a valuable transformation in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH and moisture. The compound is only marginally stable in water . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

属性

IUPAC Name |

2-(3-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-11-12-17(18(13-16)22-5)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHNNODKZBIADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590356 | |

| Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Benzyloxy)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1000796-87-1 | |

| Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)

![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)

![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)

![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)